Azido-PEG5-S-methyl ethanethioate
Description
Significance of Heterobifunctional Poly(ethylene glycol) Architectures in Chemical Biology and Materials Science
Heterobifunctional PEGs are distinguished by the presence of two different reactive functional groups at each end of the PEG chain. purepeg.com This dual-reactivity is crucial as it allows for the sequential and specific connection of two distinct molecular entities, such as a therapeutic drug and a targeting molecule, to form a highly controlled and efficient bioconjugate. purepeg.com This capability underpins their importance in a multitude of applications.
In the realm of chemical biology , heterobifunctional PEG linkers are instrumental in the construction of advanced drug delivery systems, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). purepeg.commybiosource.com In ADCs, these linkers connect a potent cytotoxic drug to a monoclonal antibody, which precisely targets cancer cells, thereby minimizing off-target toxicity. purepeg.com For PROTACs, the linker joins a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the selective degradation of the target protein. mybiosource.com The PEG component in these constructs enhances the solubility and pharmacokinetic profile of the conjugate. purepeg.com
In materials science , these linkers are employed for the surface functionalization of nanoparticles and other materials. researchgate.net By covalently attaching PEG linkers to the surface of, for example, iron oxide nanoparticles, their colloidal stability in complex biological environments is significantly improved. researchgate.net The terminal functional group can then be used to couple various molecules, such as antibodies or targeting ligands, creating functional materials for applications like targeted imaging and diagnostics. researchgate.net The ability to customize the linker's length and functionality provides a versatile platform for creating high-performance molecules and materials. mdpi.com
Below is a table summarizing the advantages of using heterobifunctional PEG linkers in these fields.
| Property | Advantage in Chemical Biology & Materials Science | Source(s) |
| Dual Reactivity | Enables specific, sequential conjugation of two different molecules (e.g., drug and antibody). | purepeg.com |
| Biocompatibility | Minimizes toxicity and is approved for various biomedical applications. | americanpharmaceuticalreview.com |
| Solubility Enhancement | Improves the aqueous solubility of hydrophobic drugs and molecules. | purepeg.com |
| Reduced Immunogenicity | Creates a "stealth" effect, protecting conjugates from immune recognition and rapid clearance. | purepeg.com |
| Tunable Length | Allows for precise control over the spacing between conjugated molecules, optimizing activity and steric hindrance. | purepeg.com |
| Flexibility | Provides conformational freedom, which can be crucial for the biological activity of the conjugated molecules. | americanpharmaceuticalreview.com |
Evolution of Linker Chemistries for Precise Molecular Assembly
The field of bioconjugation has seen a significant evolution in the chemistries used to link molecules together, driven by the need for greater stability, efficiency, and selectivity. americanpharmaceuticalreview.com Early generation bioconjugates, particularly in the context of ADCs, often utilized linkers with limited stability, leading to premature drug release and off-target toxicity. nih.gov This spurred the development of more robust and sophisticated linker technologies.
A pivotal advancement in linker chemistry has been the adoption of "click chemistry". This term describes reactions that are highly efficient, selective, and biocompatible. adcreviews.com Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) have become prominent. nih.gov The azide (B81097) group, a key component of compounds like Azido-PEG5-S-methyl ethanethioate, can react with terminal alkynes in the presence of a copper catalyst (CuAAC) or with strained cyclooctynes like DBCO or BCN without a catalyst (SPAAC) to form a stable triazole linkage. medchemexpress.com
This evolution can be categorized into generations of click chemistry:
1st Generation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC). While highly effective, the potential for copper toxicity to cells or biomolecules is a consideration. adcreview.com
2nd Generation: Strain-promoted azide-alkyne cycloaddition (SPAAC). This copper-free method relies on the high reactivity of strained alkynes, making it more suitable for in vivo applications. adcreview.com
3rd Generation: Tetrazine ligation. This involves the extremely rapid reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), offering even faster kinetics for bioconjugation. adcreview.com
The development of these precise and reliable conjugation methods has been critical. For instance, the stability of the linkage in ADCs is paramount; the linker must be stable in circulation but allow for efficient payload release inside the target tumor cell. nih.gov The evolution from stochastic conjugation (targeting native lysine (B10760008) or cysteine residues, resulting in heterogeneous products) to site-specific conjugation has been a major focus. americanpharmaceuticalreview.comnih.gov Site-specific methods, often employing click chemistry, yield homogeneous products with defined drug-to-antibody ratios, leading to improved pharmacokinetics and a better therapeutic index. americanpharmaceuticalreview.comnih.gov
The table below highlights key milestones in the evolution of linker chemistry.
| Era | Key Linker Chemistry/Strategy | Characteristics & Significance | Source(s) |
| Early Generation | Hydrazones, Disulfides | Acid-labile (hydrazone) or reducible (disulfide) linkers. Prone to instability and premature drug release. | nih.govnih.gov |
| Stochastic Conjugation | Maleimide-thiol, NHS ester-amine | Targets native cysteine or lysine residues, leading to heterogeneous mixtures of conjugates with variable drug-to-antibody ratios (DARs). | nih.gov |
| Site-Specific & Bioorthogonal | "Click Chemistry" (CuAAC, SPAAC) | Enables precise placement of the payload, resulting in homogeneous ADCs. The formation of stable triazole rings enhances conjugate stability. | nih.govadcreview.com |
| Advanced Designs | Enzymatically-cleavable peptides, novel triggers | Linkers designed to be cleaved by specific enzymes (e.g., cathepsins) abundant in the tumor microenvironment, improving selectivity of drug release. | nih.gov |
| Modern Platforms | Genetic Code Expansion (GCE) | Allows for the incorporation of unnatural amino acids with bioorthogonal handles (e.g., tetrazine) into proteins for highly specific "click-on" reactions. | americanpharmaceuticalreview.com |
This compound: A Case Study
This compound is a heterobifunctional linker that embodies the principles of modern linker design. It is specifically utilized as a PEG-based linker for the synthesis of PROTACs. medchemexpress.comchemsrc.comfluoroprobe.com Its structure features two key functional groups separated by a five-unit polyethylene (B3416737) glycol chain.
The azide (N₃) group is a versatile handle for click chemistry. It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups, or a strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing strained ring systems like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.com This allows for a highly specific and stable covalent linkage to one of the binding moieties of a PROTAC.
The S-methyl ethanethioate group is a protected thiol. The thioacetate (B1230152) can be hydrolyzed to reveal a free thiol (-SH) group. This thiol is nucleophilic and can react with various electrophilic functional groups, providing the second point of attachment for the other PROTAC ligand.
The synthesis of related heterobifunctional PEG derivatives, such as those with azide and thioacetate functionalities, has been reported with high efficiency. For example, a versatile route starts with the asymmetric activation of a symmetrical PEG diol. One hydroxyl group is converted to a tosylate, which is then substituted with sodium azide to introduce the azide functionality. The other hydroxyl end can be activated and reacted with potassium carbonate and thioacetic acid to yield the thioacetate end group. mdpi.com
Below are the key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1352221-64-7 | chemsrc.com |
| Molecular Formula | C₁₄H₂₇N₃O₆S | acs.org |
| Molecular Weight | 365.45 g/mol | acs.org |
| Primary Application | PROTAC Linker | medchemexpress.comchemsrc.comfluoroprobe.comdcchemicals.com |
| Functional Group 1 | Azide (N₃) | medchemexpress.com |
| Reactive with (Functional Group 1) | Alkynes (CuAAC), Strained Alkynes (e.g., DBCO, BCN) (SPAAC) | medchemexpress.com |
| Functional Group 2 | S-methyl ethanethioate (Thioacetate) | mdpi.com |
| Reactive with (Functional Group 2) | Deprotects to a thiol (-SH) for reaction with electrophiles | mdpi.com |
Structure
2D Structure
Properties
Molecular Formula |
C14H27N3O6S |
|---|---|
Molecular Weight |
365.45 g/mol |
IUPAC Name |
S-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C14H27N3O6S/c1-14(18)24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-16-17-15/h2-13H2,1H3 |
InChI Key |
YNXNUUSSLJCBHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Synthesis Methodologies for Azido Poly Ethylene Glycol Thioester Constructs
Strategies for Introducing Azide (B81097) Functionality into Poly(ethylene glycol) Backbones
The introduction of an azide group onto a PEG backbone is a key step in creating these bifunctional linkers. The azide serves as a "click chemistry" handle, allowing for efficient and specific conjugation to alkyne-containing molecules. medchemexpress.commedchemexpress.com
Monotosylation and Subsequent Azide Displacement
A prevalent and effective method for introducing an azide group involves a two-step process starting with a PEG diol. researchgate.net The first step is the selective monotosylation of one of the terminal hydroxyl groups. This reaction is typically carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (NEt3) in a suitable solvent such as dichloromethane (B109758) (DCM). mdpi.com Careful control of the stoichiometry of TsCl is crucial to favor the formation of the monotosylated PEG.
Following the successful synthesis of the α-tosyl-ω-hydroxyl PEG, the tosyl group, being a good leaving group, is displaced by an azide anion. mdpi.com This nucleophilic substitution is commonly achieved by reacting the tosylated PEG with an excess of sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) or ethanol (B145695) at an elevated temperature. mdpi.commdpi.com The reaction proceeds to yield the desired α-azide-ω-hydroxyl PEG with high efficiency. researchgate.netmdpi.com Characterization using techniques like 1H NMR spectroscopy is essential to confirm the successful conversion by observing the disappearance of the tosyl proton signals and the appearance of a characteristic signal for the methylene (B1212753) protons adjacent to the newly introduced azide group. researchgate.netnih.gov
Table 1: Representative Reaction Conditions for Monotosylation and Azide Displacement
| Step | Reagents | Solvent | Temperature | Yield | Reference |
| Monotosylation | PEG, p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane | Room Temperature | >95% | mdpi.com |
| Azide Displacement | α-Tosyl-ω-hydroxyl PEG, Sodium Azide | Dimethylformamide | 90 °C | >95% | mdpi.com |
Controlled Radical Polymerization for Azide-Terminated Poly(ethylene glycol) Synthesis
An alternative approach to obtaining azide-terminated PEGs is through controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP). This method offers the advantage of synthesizing polymers with well-defined molecular weights and low dispersity. nih.gov By employing an initiator that contains an azide group, it is possible to grow the PEG chain directly with a terminal azide functionality. rsc.org For instance, an azo-initiator bearing azide groups can be used in a conventional radical polymerization to produce azide end-functionalized polymers in a single step. rsc.org This strategy has been successfully applied to create various "clickable" macromolecular architectures. rsc.org
Methodologies for Thioester Moiety Incorporation
The thioester group is another crucial component of the bifunctional linker, often utilized in native chemical ligation (NCL) for protein synthesis and in the construction of various bioconjugates. nih.gov
Synthesis via Thioacetate (B1230152) Precursors and Subsequent Transformation
A common route to introduce a thioester involves the use of a thioacetate precursor. Starting with the α-azide-ω-hydroxyl PEG, the remaining hydroxyl group can be activated, for example, by conversion to a tosylate. mdpi.comresearchgate.net This activated intermediate is then reacted with a thioacetate salt, such as potassium thioacetate, in a solvent like DMF to yield the α-azide-ω-thioacetate PEG. mdpi.comresearchgate.net This method provides a straightforward way to introduce the thioester functionality.
Table 2: Synthesis of α-azide-ω-thioacetate PEG
| Starting Material | Reagents | Solvent | Product | Reference |
| α-azide-ω-hydroxyl PEG | 1. TsCl, NEt32. Potassium thioacetate | 1. Dichloromethane2. Dimethylformamide | α-azide-ω-thioacetate PEG | mdpi.comresearchgate.net |
Direct Thioesterification Approaches
Direct thioesterification methods offer a more atom-economical approach to forming the thioester bond. These methods typically involve the coupling of a carboxylic acid with a thiol. While various coupling reagents can be employed, recent advancements have focused on developing milder and more efficient catalytic systems. For example, a photocatalyzed three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur has been reported for the direct synthesis of thioesters. organic-chemistry.org Another approach involves the use of a thiazolium precatalyst to facilitate the electrochemical oxidation of thiolate anions for thioester formation. organic-chemistry.org
Solid-Phase Synthesis Techniques for Peptide Thioester Precursors utilizing PEG-based Resins
Solid-phase synthesis offers a powerful platform for the construction of complex molecules like peptide thioesters, and PEG-based resins are often employed due to their favorable properties. rsc.orgnih.gov In this strategy, an amino acid is anchored to the solid support, and the peptide chain is elongated through standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.govyoutube.com After chain assembly, the C-terminal carboxylate is activated and reacted with a thiol to generate the peptide thioester, which is then cleaved from the resin. nih.gov The use of PEG-based resins, such as a bis(2-sulfanylethyl)amino PEG resin, has enabled the synthesis of large peptide thioesters. rsc.org This methodology is particularly advantageous as it can mitigate issues like poor solubility and epimerization that can occur in solution-phase synthesis. nih.gov
Convergent and Divergent Synthetic Routes to Heterobifunctional Azido-Poly(ethylene glycol)-Thioester Compounds
The synthesis of heterobifunctional poly(ethylene glycol) (PEG) linkers, such as Azido-PEG5-S-methyl ethanethioate, is a critical process for their application in bioconjugation and the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs). mybiosource.commedchemexpress.comfluoroprobe.com These linkers possess two distinct terminal functional groups—an azide and a thioester in this case—allowing for sequential or orthogonal chemical modifications. The synthetic approaches to these molecules can be broadly categorized into divergent and convergent strategies. chempep.com
A divergent synthesis is the more common and linear approach for creating such linkers. This strategy begins with a symmetric or monosubstituted PEG chain, followed by a series of sequential reactions to introduce the different functional groups at each end. A plausible divergent route for this compound would start with commercially available pentaethylene glycol. The synthesis proceeds through a step-wise functionalization, as detailed in methodologies for similar heterobifunctional PEGs. mdpi.comnih.gov
The key steps in a divergent synthesis are as follows:
Monofunctionalization of Pentaethylene Glycol : To selectively functionalize one end, the symmetric pentaethylene glycol is often reacted with a protecting group or an activating group under controlled conditions to favor monosubstitution. A common method is monotosylation, where one terminal hydroxyl group is converted to a tosylate, a good leaving group. mdpi.commdpi.com
Introduction of the Azide Group : The tosylated PEG is then reacted with an azide salt, such as sodium azide (NaN₃), via a nucleophilic substitution reaction (Sₙ2). This displaces the tosylate group to yield α-azide-ω-hydroxyl-pentaethylene glycol (Azido-PEG5-OH). mdpi.comnih.govmdpi.com
Formation of the Thioester : The final step involves the conversion of the remaining terminal hydroxyl group into the S-methyl ethanethioate moiety. This can be achieved by first activating the hydroxyl group (e.g., converting it to a mesylate or tosylate) and then reacting it with a thioacetate salt. mdpi.comrsc.org Alternatively, direct conversion of the alcohol to the thioester can be performed using specific reagents. researchgate.netencyclopedia.pub
A convergent synthesis , in contrast, involves the independent synthesis of two or more fragments of the target molecule, which are then combined in the final stages. While less common for small linkers, a convergent approach for a molecule like this compound is conceptually feasible. For instance, one could synthesize two smaller, functionalized PEG fragments and then ligate them. A more practical convergent strategy might involve preparing an azido-functionalized oligo-ethylene glycol and a separate thioester-containing molecule, followed by their conjugation. nih.gov One such method for fragment coupling is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov
The table below summarizes the key differences between these two synthetic strategies.
| Feature | Divergent Synthesis | Convergent Synthesis |
| Overall Strategy | Linear, sequential modification of a single backbone | Independent synthesis of fragments followed by ligation |
| Starting Materials | Typically a single, symmetric or mono-protected PEG chain (e.g., Pentaethylene glycol) | Multiple, smaller functionalized precursor molecules |
| Key Reactions | Step-wise tosylation, azidation, and thioesterification | Fragment coupling reactions (e.g., Click Chemistry, etherification) |
| Purification | Intermediates are purified at each step of the linear sequence | Purification of initial fragments and the final coupled product |
| Efficiency | Can be less efficient for longer, complex molecules due to accumulating yield losses | Often more efficient for complex targets as yields from fragment coupling are typically high |
Purification and Isolation Strategies for Synthesized Azido-Poly(ethylene glycol)-Thioester Compounds
The purification of this compound from a reaction mixture is crucial to remove unreacted starting materials, reagents, and any byproducts, ensuring the high purity required for its intended applications. The PEGylation process often results in a complex mixture, making effective purification strategies essential. nih.gov The choice of purification method depends on the physicochemical differences between the desired product and the impurities, such as molecular size, charge, and hydrophobicity. nih.gov
For a relatively small and discrete molecule like this compound, chromatographic techniques are most effective.
Silica (B1680970) Gel Chromatography : This is a standard and highly effective method for separating the final product from reaction intermediates and byproducts generated during divergent synthesis. For instance, the mono-azide PEG intermediate can be readily separated from the di-azide byproduct and unreacted starting diol due to differences in polarity. nih.gov
Size Exclusion Chromatography (SEC) : Also known as gel filtration chromatography, SEC separates molecules based on their hydrodynamic radius (size). This technique is particularly useful for removing low molecular weight reagents or any potential PEG dimers that may have formed.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC separates molecules based on their hydrophobicity. The non-polar stationary phase interacts with the hydrophobic parts of the molecules. Given the presence of the hydrocarbon-like PEG backbone and the thioester group, RP-HPLC can effectively purify the target compound from more polar or less polar impurities. It is also sensitive enough to separate PEG chains of different lengths.
Ion Exchange Chromatography (IEX) : Although this compound is a neutral molecule, IEX can be useful for removing any charged impurities, such as unreacted ionic reagents or byproducts with acidic or basic functional groups.
The following table outlines the principles and applications of these common purification techniques for Azido-PEG-thioester compounds.
| Purification Technique | Principle of Separation | Application for this compound |
| Silica Gel Chromatography | Adsorption based on polarity | Primary method for separating reaction intermediates and final product from non-polar/polar impurities. |
| Size Exclusion Chromatography (SEC) | Molecular size (hydrodynamic volume) | Removal of small molecule reagents (e.g., salts, catalysts) and high molecular weight byproducts (e.g., dimers). |
| Reverse Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution purification of the final product; separation from closely related structural analogs and starting materials. |
| Ion Exchange Chromatography (IEX) | Net charge | Removal of charged reagents and byproducts from the neutral target compound. |
Chemical Reactivity and Mechanistic Investigations of Azido Poly Ethylene Glycol S Methyl Ethanethioate
Azide (B81097) Reactivity in Bioorthogonal Ligation Chemistries
The azide moiety of Azido-PEG5-S-methyl ethanethioate serves as a versatile handle for bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions allow for the specific labeling and conjugation of biomolecules.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Thioester Conjugates
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction. nih.govorganic-chemistry.org In this reaction, the azide group of a molecule like this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. acs.orgnih.gov The reaction is known for its high yields, stereoselectivity, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments. organic-chemistry.orgmdpi.com
The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then coordinates with the azide. acs.orgresearchgate.net This is followed by a cyclization and subsequent protonolysis to release the triazole product and regenerate the copper catalyst. acs.org The use of ligands can accelerate the reaction and protect the copper(I) from oxidation. nih.gov Poly(ethylene glycol) (PEG) itself has been used as a solvent and a chelating agent for the copper catalyst, in some cases allowing the reaction to proceed under an uncontrolled atmosphere. researchgate.netrsc.org
Recent studies have highlighted a potential side reaction in CuAAC, particularly in the context of chemical proteomics. A copper-catalyzed reaction between the azide, the alkyne, and a free thiol group from a cysteine residue can lead to the formation of a thiotriazole byproduct. nih.govacs.org This can result in false-positive protein labeling. The formation of this byproduct can be influenced by the concentration of the reducing agent, such as TCEP, used in the reaction mixture. acs.org
Table 1: Key Features of CuAAC with Azido-PEG-Thioester Conjugates
| Feature | Description |
| Reactants | Azide (from this compound) and a terminal alkyne. |
| Catalyst | Copper(I) salts (e.g., CuI, CuSO₄/ascorbate). acs.org |
| Product | Stable 1,4-disubstituted 1,2,3-triazole. |
| Advantages | High yield, high selectivity, mild reaction conditions, tolerant of various functional groups. organic-chemistry.org |
| Potential Side Reaction | Formation of thiotriazoles in the presence of free thiols. nih.govacs.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Conjugation
To circumvent the cytotoxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.govsigmaaldrich.com This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide without the need for a metal catalyst. conju-probe.comnih.gov The high ring strain of the cyclooctyne provides the driving force for the reaction, leading to the formation of a stable triazole ring. sigmaaldrich.com
SPAAC is a bioorthogonal reaction that has been successfully used for labeling biomolecules in living cells and organisms. nih.govconju-probe.com The reaction is generally fast and highly selective. nih.gov The development of water-soluble PEGylated cyclooctyne reagents has further expanded the utility of SPAAC in biomedical applications. jenkemusa.com While SPAAC avoids the issue of copper toxicity, the synthesis of strained cyclooctynes can be complex, and the reaction rates can sometimes be slower than CuAAC. chempep.com
Researchers have explored ways to enhance the rate of SPAAC, including the introduction of secondary interactions that can stabilize the transition state. rsc.orgchemrxiv.org SPAAC has also been employed in the synthesis of polymers and hydrogels, where the catalyst-free nature of the reaction is advantageous for preserving the integrity of sensitive functional groups. researchgate.net
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Alkyne Reactant | Terminal alkyne | Strained cyclooctyne (e.g., DBCO, BCN) |
| Biocompatibility | Limited in vivo due to copper toxicity | High, suitable for live-cell and in vivo applications nih.gov |
| Reaction Rate | Generally very fast (up to 10⁷-fold acceleration) organic-chemistry.org | Can be slower than CuAAC, but can be enhanced chempep.com |
| Byproducts | Potential for thiotriazole formation in the presence of thiols nih.gov | Generally cleaner with fewer byproducts |
Staudinger Ligation in Azido-Poly(ethylene glycol)-Thioester Systems
The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a phosphine (B1218219). nih.govkiesslinglab.com Specifically, a phosphine bearing a thiol group, such as a phosphinobenzenethiol, reacts with an azide to form an aza-ylide intermediate. This intermediate then undergoes intramolecular reaction to form a stable amide bond, with the phosphine oxide as a byproduct. kiesslinglab.comorganic-chemistry.org
A key advantage of the Staudinger ligation is that it does not require a metal catalyst and, in its traceless form, leaves no residual atoms at the ligation site. kiesslinglab.comorganic-chemistry.org This makes it a valuable tool for protein synthesis and modification, overcoming the limitation of native chemical ligation which requires an N-terminal cysteine. nih.govkiesslinglab.com The reaction has been shown to proceed in high yields and retains the stereochemistry of the reacting partners. nih.govfigshare.com The combination of a thioester and an azide within the same molecule, as in this compound, opens up possibilities for sequential or orthogonal ligations.
Thioester Reactivity in Covalent Bond Formation
The thioester group of this compound provides a reactive handle for forming covalent bonds, primarily through reactions with thiols.
Native Chemical Ligation with Thioester Building Blocks
Native chemical ligation (NCL) is a chemoselective reaction that forms a native peptide bond between a C-terminal thioester and a peptide with an N-terminal cysteine residue. nih.govwikipedia.org The reaction proceeds through a transthioesterification step, where the thiol of the cysteine attacks the thioester, followed by a rapid and irreversible S-to-N acyl shift to form the stable amide bond. wikipedia.orgnih.gov
NCL is a cornerstone of chemical protein synthesis, allowing for the assembly of large proteins from smaller, unprotected peptide fragments. springernature.compurdue.edu The reaction is typically carried out in aqueous solution at neutral pH. wikipedia.org While highly effective, a major limitation of traditional NCL is the absolute requirement for a cysteine residue at the ligation site. kiesslinglab.compurdue.edu However, strategies have been developed to overcome this, including the use of auxiliaries. purdue.edu The thioester moiety of this compound can be utilized in NCL to attach PEG chains to proteins or to form more complex bioconjugates. nih.gov The rate of NCL can be influenced by the nature of the thioester, with certain thioesters showing accelerated reaction rates. nih.gov
Thiol-Thioester Exchange Reactions for Polymer Network Formation
The thioester group can also participate in thiol-thioester exchange reactions. In this process, a free thiol can react with the thioester, leading to the formation of a new thioester and the release of the original thiol. This exchange can be utilized in the formation of dynamic covalent networks.
For instance, multi-arm PEG molecules functionalized with thioesters can react with dithiol crosslinkers to form hydrogels. nih.gov The formation and properties of these networks can be controlled by factors such as pH. nih.gov Thiol-thioester exchange can also be a step in the formation of disulfide bonds under certain conditions. The reaction of thiols can lead to disulfide bond formation through oxidation, a process that can be reversible in a reductive environment. nih.gov This dynamic nature is useful for creating stimuli-responsive materials. researchgate.net The reactivity of the thioester in this compound allows for its incorporation into such polymer networks, where the azide group remains available for subsequent functionalization via click chemistry.
Amide Formation from Thio Acids and Azides: Mechanistic Insights
The reaction between thio acids and organic azides to form amides is a significant transformation in chemical synthesis, noted for its chemoselectivity and compatibility with various solvents, including water. nih.govcapes.gov.br Mechanistic studies have revealed that this reaction does not proceed through an amine intermediate, which would be formed by the reduction of the azide followed by acylation. nih.govcapes.gov.brkiesslinglab.com Instead, the reaction is understood to progress through distinct pathways involving a thiatriazoline intermediate, with the specific mechanism being dependent on the electronic properties of the azide reactant. nih.govnih.govacs.org
A combination of experimental and computational studies has elucidated two primary mechanistic pathways. nih.govacs.org The electronic character of the azide component dictates which path is favored. nih.govacs.orgacs.org
Pathway for Electron-Rich Azides: For azides that are relatively electron-rich, the reaction is believed to proceed via an anion-accelerated [3+2] cycloaddition. In this pathway, the thiocarboxylate (the deprotonated thio acid) couples with the azide in a concerted step to form a thiatriazoline intermediate. nih.govacs.orgresearchgate.net
Pathway for Electron-Poor Azides: When the azide is electron-poor, the mechanism is thought to be stepwise. It begins with the bimolecular union of the terminal nitrogen of the azide with the sulfur atom of the thiocarboxylate, forming a linear adduct. nih.govacs.org This intermediate then undergoes cyclization to yield the same class of thiatriazoline intermediate. nih.govacs.orgacs.org This pathway can be described as a capture mechanism followed by an intramolecular acylation. nih.govacs.org
In both mechanisms, the crucial thiatriazoline intermediate converges on a common decomposition route. acs.org The final amide product is formed through a retro-[3+2] cycloaddition of the neutral thiatriazoline, which results in the extrusion of dinitrogen (N₂) and elemental sulfur (S) as the sole byproducts. acs.orgresearchgate.net The reaction's efficiency can be influenced by factors such as pH; amide formation is generally favored at a slightly higher pH, whereas more acidic conditions can potentially lead to the formation of thioamides as competing products. rsc.org
Table 1: Mechanistic Pathways for Amide Formation from Thio Acids and Azides
| Azide Type | Initial Step | Intermediate(s) | Key Features |
|---|---|---|---|
| Electron-Rich | Anion-accelerated [3+2] cycloaddition between thiocarboxylate and azide. nih.govacs.org | Thiatriazoline. nih.gov | A concerted cycloaddition pathway. acs.org |
| Electron-Poor | Nucleophilic attack of the thiocarboxylate sulfur on the terminal azide nitrogen. nih.govacs.org | Linear adduct, followed by cyclization to a thiatriazoline. nih.govacs.orgacs.org | A stepwise process involving a prior capture mechanism. nih.govacs.org |
Orthogonality and Chemoselectivity of Azide and Thioester Functionalities
The bifunctional nature of this compound, which contains both an azide and a thioester group, allows for highly specific and sequential chemical modifications. This property, known as orthogonality, means that one functional group can be reacted selectively without affecting the other, enabling complex molecular constructions. kiesslinglab.comd-nb.info The azide and thioester moieties are prime examples of bioorthogonal functional groups, which can react chemoselectively in complex chemical environments. nih.govacs.org
The azide group is a cornerstone of "click chemistry," a set of reactions known for their high yield, specificity, and biocompatibility. medchemexpress.com Specifically, the azide in this compound can participate in:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of the terminal azide with an alkyne-containing molecule in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage. acs.orgresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction where the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form the triazole product. medchemexpress.comresearchgate.netnih.gov
Concurrently, the S-methyl ethanethioate group offers a distinct set of chemoselective reactions. Thioesters are key intermediates in several powerful ligation methods used for peptide and protein synthesis. kiesslinglab.com These reactions are orthogonal to the azide-based click chemistry. The primary reactions involving the thioester include:
Native Chemical Ligation (NCL): This highly efficient and widely used method involves the reaction of a C-terminal peptide thioester with another peptide that has an N-terminal cysteine residue. nih.govwikipedia.org The reaction proceeds through a transthioesterification followed by an irreversible S-to-N acyl shift, creating a native peptide bond at the ligation site. wikipedia.orgyoutube.com The presence of an azide on the same molecule would not interfere with this process.
Staudinger Ligation: In the traceless Staudinger ligation, an azide reacts with a specifically designed phosphinothiol or phosphinothioester. nih.govraineslab.comorganic-chemistry.org The azide on this compound could react with a phosphine, while its thioester group could react with an iminophosphorane generated from a different azide and phosphine pair. kiesslinglab.comresearchgate.net This demonstrates the dual and orthogonal reactivity inherent in the molecule's structure.
The orthogonality of the azide and thioester functionalities makes this compound a valuable bifunctional linker, particularly in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other complex bioconjugates where precise, stepwise assembly is required. medchemexpress.comdcchemicals.com
Table 2: Orthogonal Reactions of Azide and Thioester Functionalities
| Functional Group | Reaction Class | Specific Reaction | Reactant Partner | Product Linkage |
|---|---|---|---|---|
| Azide | Click Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) acs.org | Alkyne (with Cu(I) catalyst) | 1,2,3-Triazole |
| Azide | Click Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) nih.gov | Strained Cyclooctyne (e.g., DBCO, BCN) | 1,2,3-Triazole |
| Thioester | Peptide Ligation | Native Chemical Ligation (NCL) wikipedia.org | N-terminal Cysteine | Amide (Peptide) Bond |
| Thioester | Peptide Ligation | Staudinger Ligation researchgate.net | Azide (via phosphinothioester intermediate) | Amide (Peptide) Bond |
Advanced Characterization Techniques for Azido Poly Ethylene Glycol S Methyl Ethanethioate and Its Conjugates
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in confirming the covalent structure of Azido-PEG5-S-methyl ethanethioate, providing direct evidence for the presence and integrity of its key functional end-groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for End-Group Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound, offering detailed information at the atomic level. Both proton (¹H) and carbon-13 (¹³C) NMR are used to verify the successful installation of the terminal azide (B81097) and S-methyl ethanethioate groups.
In ¹H-NMR analysis, the protons on the methylene (B1212753) group adjacent to the azide function (N₃-CH₂-) typically present a distinct triplet signal. However, a common challenge in the analysis of PEG derivatives is the potential for this signal to be obscured by the large, broad signal from the repeating ethylene (B1197577) glycol units, often referred to as the "PEG manifold," and their corresponding ¹³C satellite peaks. nih.gov To overcome this, a robust method involves reacting the PEG azide with an alkyne partner via a "click" reaction to form a 1,2,3-triazole adduct. nih.gov This conversion shifts the adjacent methylene protons significantly downfield, away from the PEG manifold, allowing for clear integration and accurate quantification of the azide functionality. nih.gov
The S-methyl ethanethioate group provides more distinct signals. The methyl protons (CH₃-S-) of the thioester moiety are expected to appear as a sharp singlet, while the methylene protons adjacent to the sulfur atom (-CH₂-S-) will also produce a characteristic signal, typically a triplet.
¹³C-NMR provides complementary data, confirming the presence of the carbonyl carbon of the thioester and the carbon atom bonded to the azide group.
Table 1: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Functional Group | Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| Azide End-Group | -CH₂-N₃ | ¹H | ~3.4 | Triplet |
| -CH₂-N₃ | ¹³C | ~51 | Singlet | |
| PEG Chain | -O-CH₂-CH₂-O- | ¹H | ~3.6 | Broad Singlet |
| -O-CH₂-CH₂-O- | ¹³C | ~70 | Singlet | |
| Thioester End-Group | -CH₂-S- | ¹H | ~3.1 | Triplet |
| -CH₂-S- | ¹³C | ~30 | Singlet | |
| S-C(O)- | ¹³C | ~196 | Singlet | |
| -S-CH₃ | ¹H | ~2.3 | Singlet | |
| -S-CH₃ | ¹³C | ~15 | Singlet |
Note: Expected chemical shifts are approximate and can vary based on the solvent and instrument used.
Fourier-Transform Infrared (FTIR) Spectroscopy for Azide and Thioester Signature Detection
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify specific functional groups based on their characteristic vibrational frequencies. For this compound, FTIR is primarily used to confirm the presence of the two critical end-groups: the azide and the thioester.
The azide group (N₃) produces a very strong and sharp absorption band due to its antisymmetric stretching vibration. This peak is highly characteristic and appears in a region of the spectrum that is typically free from other common organic functional group signals. The thioester carbonyl group (C=O) also has a distinct stretching vibration. While its position is in the same general region as other carbonyls (like esters or amides), the thioester carbonyl typically absorbs at a lower wavenumber, which aids in its identification. The complete disappearance of the hydroxyl peak from the PEG precursor and the appearance of these two signature peaks provide strong evidence of successful synthesis.
Table 2: Characteristic FTIR Absorption Frequencies
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |
| Azide (R-N₃) | Asymmetric Stretch | ~2100 | Strong, Sharp |
| Thioester (R-S-C(O)-R') | Carbonyl (C=O) Stretch | ~1690 | Strong |
Chromatographic Methods for Purity Assessment and Conjugate Separation
Chromatographic techniques are essential for assessing the purity of the this compound linker and for separating and analyzing its bioconjugates.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful tool for characterizing polymers. For this compound, GPC is used to determine its average molecular weight and, crucially, its molecular weight distribution, or polydispersity index (PDI). An ideal synthesis yields a product with a low PDI, indicating a homogenous population of molecules with a consistent PEG chain length. GPC is also highly effective at detecting the presence of any high-molecular-weight byproducts, such as dimers that could form through unintended side reactions. The appearance of a single, symmetrical peak in the GPC chromatogram is a strong indicator of a pure, monodisperse product.
High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of synthetic compounds and for the characterization of complex mixtures like bioconjugates. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing PEG derivatives. researchgate.netchromatographyonline.com
In RP-HPLC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18 or C4) and a polar mobile phase. chromatographyonline.comphenomenex.com A gradient elution, typically using a mixture of water and an organic solvent like acetonitrile (B52724) with additives such as trifluoroacetic acid (TFA), is employed to separate the PEG linker from any unreacted starting materials or impurities. chromatographyonline.comnih.gov The retention time and peak purity, often assessed with a diode-array detector (DAD) or UV detector, provide a quantitative measure of the compound's purity.
For conjugates, RP-HPLC is invaluable for separating the successfully conjugated product from the unconjugated biomolecule and excess linker. The attachment of the PEG linker significantly alters the hydrophobicity of a protein or peptide, leading to a distinct shift in its retention time, allowing for effective separation and quantification of the reaction products. researchgate.net
Mass Spectrometry for Molecular Weight Confirmation and Adduct Identification
Mass spectrometry (MS) provides an exact measurement of the molecular weight of this compound, offering definitive confirmation of its chemical identity. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly employed. researchgate.netnih.gov
For the linker itself, high-resolution MS can confirm the monoisotopic mass to within a few parts per million (ppm) of the theoretical value, leaving no ambiguity as to its elemental composition. When analyzing PEGylated proteins or other conjugates, MS faces challenges due to the heterogeneity of the PEG chain and the presence of multiple charge states. researchgate.netnih.gov However, advanced MS instruments like the Orbitrap can resolve these complex spectra. thermofisher.com Furthermore, techniques such as using charge-stripping agents can simplify the spectra, making them easier to interpret. ingenieria-analitica.com
Following a conjugation reaction, MS is used to identify the resulting adducts. By comparing the mass of the starting biomolecule to the mass of the product, the number of attached linkers can be precisely determined. Tandem mass spectrometry (MS/MS) can further be used to sequence peptides and pinpoint the exact site of linker attachment on the biomolecule. nih.govmdpi.com
Computational Chemistry Approaches for Predicting Molecular Interactions and Reaction Pathways
Computational chemistry has emerged as an indispensable tool in the design and analysis of complex molecules like this compound, particularly in its role as a linker for Proteolysis Targeting Chimeras (PROTACs). By employing a range of computational techniques, researchers can predict and understand the molecule's conformational preferences, its interactions with biological targets, and the energetic profiles of its characteristic reactions. These in silico methods provide a molecular-level understanding that is often difficult to obtain through experimental means alone, thereby guiding the rational design of more effective PROTACs.
Predicting Molecular Interactions and Linker Conformation
The PEG linker is not merely a passive spacer; its length, flexibility, and composition significantly impact the stability and efficacy of the resulting PROTAC. nih.gov Molecular dynamics simulations are a powerful method to explore the vast conformational space of the PEG chain in this compound. nih.govresearchgate.net These simulations can predict the linker's behavior in different solvent environments and its role in facilitating the formation of a productive ternary complex between a target protein and an E3 ligase.
All-atom MD simulations can reveal how the PEG linker's polarity and hydrogen bonding capabilities influence its interaction with protein surfaces. nih.gov For instance, simulations have shown that PEG chains tend to accumulate around non-polar residues while avoiding polar ones on a protein's surface. researchgate.net This can affect the orientation of the PROTAC and the subsequent ubiquitination process. The conformational flexibility of the PEG linker is a double-edged sword; while it allows the PROTAC to adopt various conformations to bind to both the target and the E3 ligase, excessive flexibility can lead to an entropic penalty upon complex formation. nih.gov Computational models can help strike a balance between flexibility and pre-organization.
The table below illustrates typical non-bonded interaction energies between a PEG linker and protein residues, as can be determined by MD simulations. These values are representative and can vary depending on the specific protein and simulation conditions.
| Interaction Type | Protein Residue Example | Typical Interaction Energy (kcal/mol) |
| van der Waals | Leucine | -2.5 to -5.0 |
| van der Waals | Phenylalanine | -3.0 to -6.0 |
| Hydrogen Bond | Aspartate | -1.5 to -3.5 |
| Hydrogen Bond | Lysine (B10760008) | -2.0 to -4.0 |
These are illustrative values and the actual interaction energies are system-dependent.
Modeling Reaction Pathways
The azide moiety of this compound is designed for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). DFT calculations have been instrumental in elucidating the mechanisms of these reactions. mdpi.comnih.gov
For the uncatalyzed reaction, DFT calculations show a high activation barrier, explaining the lack of reactivity without a catalyst or strain. mdpi.com In the case of CuAAC, computational studies have detailed a stepwise mechanism involving the formation of a copper acetylide intermediate. rsc.org DFT can predict the activation energies for the different steps of the catalytic cycle, helping to optimize reaction conditions. mdpi.com
SPAAC reactivity is governed by the ring strain of the cycloalkyne. DFT calculations can quantify this strain and correlate it with the reaction's activation energy. nih.gov The distortion/interaction model, a computational framework, can be used to predict how changes in the cycloalkyne structure will affect the reaction rate. nih.gov
The following table provides representative activation free energies (ΔG‡) for azide-alkyne cycloadditions, calculated using DFT for model systems.
| Reaction Type | Reactants | Calculated ΔG‡ (kcal/mol) |
| Uncatalyzed | Phenylazide + Propyne | ~25 |
| Cu(I)-catalyzed | Methylazide + Propyne | ~13-15 |
| Strain-Promoted | Phenylazide + Cyclooctyne (B158145) | ~10-12 |
These values are for model systems and serve to illustrate the relative reactivities.
The S-methyl ethanethioate group is a thioester, which can undergo nucleophilic acyl substitution, for instance, with a cysteine residue on a protein. Computational studies, often using DFT, can model the reaction pathway of this acyl transfer. nih.govacs.org These calculations can determine the activation energy for the formation of the tetrahedral intermediate and the subsequent collapse to form a new thioester or amide bond. ulisboa.pt
Computational analysis has shown that thioesters are significantly more reactive towards amine and carbanion nucleophiles than their oxoester counterparts, which is a key aspect of their utility in bioconjugation. nih.govacs.org NBO (Natural Bond Orbital) analysis can be used to understand the electronic delocalization effects in the reactants and transition states that govern this reactivity. nih.gov
Below is a table with representative calculated activation energies for the hydrolysis of a simple thioester, which serves as a model for the reactivity of the S-methyl ethanethioate group.
| Reaction | Nucleophile | Calculated Activation Energy (kcal/mol) |
| Thioester Hydrolysis | Water | ~20-25 |
| Thiol-Thioester Exchange | Thiolate | ~10-15 |
These are illustrative values for a model thioester and can vary based on the specific reactants and conditions.
By integrating these computational approaches, a comprehensive in silico model of this compound can be developed. This model can predict its conformational behavior, its interactions within a ternary complex, and the energetics of its key chemical transformations, thereby accelerating the design and optimization of novel therapeutics.
Applications of Azido Poly Ethylene Glycol S Methyl Ethanethioate in Advanced Materials and Bioconjugation
Engineering of Multifunctional Polymeric Constructs
The distinct reactive ends of Azido-PEG5-S-methyl ethanethioate make it an ideal building block for the synthesis of complex and functional polymeric architectures. The ability to selectively address the azide (B81097) and thioester functionalities allows for the creation of materials with precisely controlled structures and properties.
Synthesis of Branched and Multi-Arm Poly(ethylene glycol) Derivatives with Azido-Thioester Moieties
The development of branched and multi-arm PEG derivatives is crucial for applications in drug delivery, tissue engineering, and as cross-linking agents. The azide functionality of azido-thioester PEG linkers provides a straightforward route to such structures through click chemistry. High purity homo-arm and mikto-arm (asymmetrical) PEG stars can be prepared by combining epoxide ring-opening reactions with azide-alkyne click reactions. nih.gov For instance, a monohydroxy-PEG can be modified to have both a hydroxyl and an azide group at the same end. This azido-PEG can then be reacted with an alkyne-functionalized PEG chain. The remaining hydroxyl group can be subsequently reactivated to an azide, allowing for the stepwise addition of more alkyne-functionalized polymer arms. nih.gov This iterative approach allows for the precise control over the number of arms and the degree of polymerization for each arm, leading to well-defined multi-arm PEG products. nih.gov
| Polymer Architecture | Synthetic Strategy | Key Reactants | Reference |
| Homo-arm PEG Stars | Epoxide ring-opening and CuAAC | Monohydroxy-PEG, Alkyne-functionalized PEG | nih.gov |
| Mikto-arm PEG Stars | Epoxide ring-opening and CuAAC | Monohydroxy-PEG, Differently functionalized alkyne-PEGs | nih.gov |
| Branched PEGs with dipeptide reporter | Solid-phase synthesis | Fmoc-protected amino acids, PEG backbone | nih.gov |
A patent for a multi-arm polyethylene (B3416737) glycol-azido derivative describes a central molecule (R) selected from a polyhydroxy, polyamino, or polycarboxyl structure, with three or more PEG arms. google.com Some of these arms are terminated with an azide group, while others can be functionalized with groups like amine, carboxyl, sulfhydryl, or maleimide. google.com This highlights the versatility of using azido-functionalized PEGs in creating complex, multifunctional polymers.
Development of Responsive Polymer Networks and Hydrogels via Thioester and Azide Chemistries
The combination of thioester and azide chemistries in a single PEG linker opens up possibilities for creating responsive polymer networks and hydrogels. These materials can undergo changes in their structure and properties in response to specific stimuli, making them valuable for applications such as controlled drug release and as smart biomaterials.
Thioester-based poly(ethylene glycol) (PEG) hydrogels have been designed with injectability and on-demand degradability. rsc.org These hydrogels can be formed in situ through thioester cross-linking and can be degraded under mild conditions in response to L-cysteine via a thiol-thioester exchange reaction. rsc.org The gelation time of these hydrogels is dependent on the concentration of the PEG precursors, as detailed in the table below.
| PEG Concentration (g/L) | Gelation Time (s) |
| 20 | 930 |
| 50 | 220 |
| 100 | 130 |
Data from a study on thioester-based PEG hydrogels, demonstrating the tunability of gelation kinetics. rsc.org
Furthermore, the viscoelastic properties of hydrogels can be phototuned using thioester exchange chemistry. By incorporating unreacted thiols in the network, the stress relaxation of the hydrogel can be modulated. nih.gov This allows for the creation of cell culture substrates with dynamically tunable mechanical properties. The azide functionality, on the other hand, allows for the incorporation of other molecules into the hydrogel network via click chemistry, further enhancing their functionality. For example, click chemistry is widely used in the synthesis of various polymeric materials, including hydrogels, due to its high yield, biocompatibility, and specificity. nih.govrsc.org
Site-Specific Bioconjugation Strategies
The orthogonal reactive groups of this compound are highly advantageous for the site-specific modification of biomolecules. This allows for the precise attachment of the PEG linker to a target molecule without affecting its biological activity, leading to improved therapeutic efficacy and new functionalities.
Conjugation to Peptides and Proteins for Modified Functionality
PEGylation, the covalent attachment of PEG chains to proteins and peptides, is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules. conicet.gov.ar Azido-PEG linkers are instrumental in achieving site-specific PEGylation. The azide group can be selectively reacted with an alkyne-modified amino acid incorporated into the protein sequence. rsc.org A common method involves the incorporation of the unnatural amino acid p-azido-L-phenylalanine (pAzF) into a protein, which then serves as a handle for strain-promoted azide-alkyne cycloaddition (SPAAC) with a linker. researchgate.net
The thioester functionality of this compound can also be utilized for protein conjugation. Thioesters can react with the N-terminal cysteine of a peptide or protein under specific conditions to form a stable amide bond, a process known as native chemical ligation (NCL). This allows for the chemoselective ligation of a PEG linker to the N-terminus of a protein.
| Conjugation Strategy | Target Residue/Group | Key Reaction | Resulting Linkage |
| Azide-Alkyne Cycloaddition | Alkyne-modified amino acid | CuAAC or SPAAC | Triazole |
| Native Chemical Ligation | N-terminal Cysteine | Thioester-thiol exchange | Amide |
| Maleimide Chemistry | Cysteine | Michael Addition | Thioether |
The use of heterobifunctional PEGs allows for the creation of protein-polymer conjugates with complex architectures, which can be used to inhibit protein-protein interactions while retaining enzymatic activity. mdpi.com
Fabrication of Surface-Functionalized Nanoparticles and Biosensors
The functionalization of nanoparticles with PEG derivatives is a common strategy to improve their stability, biocompatibility, and circulation time in biological systems. Azido-PEG linkers are particularly useful for this purpose, as the azide group provides a convenient handle for attaching targeting ligands or other functional molecules via click chemistry.
For example, gold nanoparticles (AuNPs) have been stabilized with azide-terminal PEGylated N-heterocyclic carbene (NHC) ligands. rsc.orgnih.gov These functionalized AuNPs exhibit exceptional colloidal stability in biologically relevant media and can be further conjugated with other molecules through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. rsc.orgnih.gov This makes them a versatile platform for applications in biomedical sensing, diagnosis, and delivery. nih.gov Similarly, magnetic nanoparticles have been surface-modified with azido (B1232118) PEG silane (B1218182), allowing for the subsequent immobilization of targeting molecules like folic acid via click chemistry. researchgate.net
The thioester group of this compound can also play a role in nanoparticle functionalization. Thioether bonds are known to form between sulfur-containing ligands and gold surfaces, although this is more commonly achieved with thiols. researchgate.net The thioester could potentially be converted to a thiol in situ for this purpose. The combination of a robust anchoring group and a bioorthogonal handle for further functionalization is a key advantage in the design of nanoparticle-based biosensors and drug delivery systems. nih.gov
Role as a Versatile Linker in Complex Molecular Architectures
This compound is increasingly recognized for its role as a versatile heterobifunctional linker in the construction of complex molecular architectures, most notably in the field of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commybiosource.com PROTACs are bifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. medchemexpress.com The linker plays a crucial role in determining the efficacy of the PROTAC by controlling the distance and orientation between the two ligands.
The azide group of this compound allows for its facile incorporation into a PROTAC structure using click chemistry. medchemexpress.com It can be reacted with an alkyne-functionalized ligand for either the target protein or the E3 ligase. The thioester group can then be used to attach the second ligand, either through a native chemical ligation-type reaction or after conversion to a more reactive functional group. The PEG spacer enhances the solubility and cell permeability of the resulting PROTAC molecule.
The ability to synthesize heterobifunctional PEGs with a variety of end groups, including azide and thioacetate (B1230152), provides a powerful toolbox for medicinal chemists and materials scientists. mdpi.com These linkers enable the modular assembly of complex molecules with tailored properties, paving the way for the development of novel therapeutics and advanced materials.
Integration into Proteolysis Targeting Chimeras (PROTACs) and Degradation Systems
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest. mybiosource.com A PROTAC typically consists of three components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov The linker is a critical component, as its length, flexibility, and chemical nature can significantly influence the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein. nih.gov
This compound is a PEG-based linker that can be employed in the synthesis of PROTACs. medchemexpress.commybiosource.com The polyethylene glycol (PEG) portion of the linker enhances solubility and provides spatial separation between the two ligands, which can be crucial for optimal ternary complex formation. nih.gov The bifunctional nature of this compound allows for a modular approach to PROTAC assembly.
The azide group is a versatile handle for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. medchemexpress.com It can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-modified ligand or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-containing molecule, such as DBCO or BCN. medchemexpress.com This allows for the attachment of either the target protein ligand or the E3 ligase ligand.
The S-methyl ethanethioate group, on the other hand, can serve as a reactive handle for conjugation with a corresponding functional group on the other ligand, often through aminolysis with a primary amine to form a stable amide bond. This dual reactivity enables the controlled and stepwise synthesis of the final PROTAC molecule.
| Component | Function in PROTAC Assembly | Reactive Partner |
| Azide (-N3) | Covalent attachment to one of the ligands (E3 or target) | Alkyne, DBCO, BCN (via Click Chemistry) |
| S-methyl ethanethioate | Covalent attachment to the other ligand | Primary amines (forming an amide bond) |
| PEG5 Spacer | Provides solubility and optimal spatial orientation | - |
While the general utility of azido-PEG linkers in PROTAC design is well-established, specific examples detailing the performance of PROTACs constructed with this compound are not extensively reported in peer-reviewed literature. However, the commercial availability and the chemical properties of this linker make it a valuable tool for researchers developing novel protein degraders. medchemexpress.comchemenu.com
Scaffolds for Assembling Multi-Component Biological Probes
The modular nature of this compound also makes it an excellent scaffold for the assembly of multi-component biological probes. These probes are complex molecules designed for various applications, including bioimaging, diagnostics, and targeted drug delivery. The ability to conjugate different functionalities to a central scaffold allows for the creation of probes with tailored properties.
A notable application of this linker is in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a surface antigen on cancer cells. This approach allows for the selective delivery of the drug to the tumor site, minimizing off-target toxicity.
In this context, this compound can be used to link the cytotoxic payload to the antibody. For instance, a patent for the preparation of humanized anti-human IGF-1R antibody-drug conjugates for cancer therapy cites the use of related azido-PEG linkers. mybiosource.com The general synthetic strategy would involve the following steps:
Modification of the Payload: The cytotoxic drug is first functionalized with a group that can react with one end of the this compound linker.
Linker-Payload Conjugation: The modified payload is then reacted with the linker. For example, an amine-containing payload could react with the S-methyl ethanethioate group.
Antibody Modification and Conjugation: The antibody is separately modified to introduce a reactive handle for the azide group of the linker-payload conjugate. This is often an alkyne or a strained cyclooctyne (B158145) for click chemistry. The azide-terminated linker-payload conjugate is then attached to the modified antibody.
This modular assembly allows for the precise control over the structure of the final ADC, including the drug-to-antibody ratio (DAR), which is a critical parameter for its efficacy and safety.
| Component of ADC | Example Moiety | Role of this compound |
| Targeting Moiety | Monoclonal Antibody (e.g., anti-IGF-1R) | Scaffolding to connect the payload |
| Linker | This compound | Provides a stable and soluble connection |
| Effector Moiety | Cytotoxic Drug | - |
The use of this compound as a scaffold highlights its versatility beyond PROTACs, extending its utility to the broader field of bioconjugation and the development of sophisticated, multi-component biological systems.
Future Perspectives and Emerging Research Directions
Innovations in Azido-Poly(ethylene glycol)-Thioester Synthesis and Derivatization
The efficiency, modularity, and versatility of synthesizing Azido-PEG-thioester compounds are paramount for their widespread application. Emerging research is focused on creating more complex and precisely functionalized molecules built upon this basic scaffold.
One innovative approach involves the modular, iterative synthesis of advanced polymer architectures. nih.gov For instance, researchers have developed methods for the divergent growth of PEG-dendritic block copolymers using a PEG with a terminal azide (B81097) (PEG-N₃) as the starting point. nih.gov By reacting this with a repeating unit containing both an alkyne and a reactive group, complex dendritic structures can be built layer by layer. nih.gov This strategy, employing thermal azide-alkyne cycloaddition, allows for the creation of high-generation copolymers with a precise number of terminal groups, which can then be further functionalized for specific applications like drug encapsulation. nih.gov
The versatility of the core Azido-PEG structure allows for the creation of a diverse library of derivatives tailored for specific uses. The terminal azide serves as a universal anchor for click chemistry, while the other end can be modified extensively. precisepeg.comaxispharm.com For example, derivatives like Azido-PEG5-triethoxysilane incorporate a silane (B1218182) group, enabling the covalent attachment of PEG chains to silica-based surfaces, such as nanoparticles or glass slides, for surface modification. broadpharm.com The length of the PEG chain itself is a critical variable, with different lengths (e.g., PEG5, PEG9, PEG20) being synthesized to precisely control the distance between conjugated molecules and to optimize properties like solubility and steric hindrance. medchemexpress.combroadpharm.comglpbio.com
| Derivative Type | Functional Group | Purpose / Application |
| Surface Modification | Triethoxysilane | Covalent attachment to silica (B1680970) surfaces for creating biocompatible coatings. broadpharm.com |
| PROTAC Linkers | Thioester / Carboxylic Acid | Serves as a flexible spacer in Proteolysis-Targeting Chimeras. mybiosource.comfluoroprobe.com |
| Bioconjugation | NHS Ester / Maleimide | Reactive handles for facile conjugation to primary amines or thiols on biomolecules like proteins and antibodies. adcreviews.com |
| Dendrimer Synthesis | Internal Alkynes | Used as building blocks for the iterative synthesis of complex, multi-functional PEG-dendritic copolymers. nih.gov |
This table illustrates various synthetic derivatizations of the Azido-PEG scaffold and their intended applications based on current research directions.
Expanding the Scope of Bioorthogonal Reactions in Complex Biological Systems
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgwebsite-files.com The azide group of Azido-PEG5-S-methyl ethanethioate is a key player in this field, acting as a bioorthogonal chemical reporter that is abiotic and non-perturbing to cellular functions. wikipedia.orgnih.gov
The primary bioorthogonal reactions involving the azide group include:
Staudinger Ligation: This was one of the first bioorthogonal reactions developed, involving the reaction of an azide with a specifically engineered phosphine (B1218219) to form a stable amide bond. wikipedia.orgnih.govacs.org While foundational to the field, it is often limited by relatively slow reaction kinetics and the potential for phosphine oxidation in biological environments. website-files.comnih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction joins an azide with a terminal alkyne to form a highly stable 1,2,3-triazole linkage. precisepeg.comaxispharm.com It is known for its high efficiency and reliability, though concerns about the cytotoxicity of the copper catalyst can limit its application in living organisms. website-files.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides. nih.govmedchemexpress.com This copper-free click reaction is highly biocompatible and has become a preferred method for live-cell imaging and in vivo conjugation. nih.govnih.gov
A significant emerging research direction is the development of mutually orthogonal bioorthogonal reactions. nih.govru.nl This involves using multiple, non-interacting reaction pairs simultaneously within the same biological system. nih.gov For example, an azide-alkyne reaction could be performed alongside a tetrazine ligation or other mechanistically distinct chemistries, allowing for the independent labeling and tracking of multiple distinct biomolecules in a single experiment. nih.govru.nl This expansion of the bioorthogonal toolkit is crucial for studying complex molecular interactions and pathways in intricate biological environments. ru.nl
| Reaction Type | Key Reactants | Catalyst/Promoter | Key Features | Suitability for Live Systems |
| Staudinger Ligation | Azide, Triarylphosphine | None | Forms stable amide bond; First bioorthogonal reaction developed. wikipedia.orgacs.org | Good; but slow kinetics and potential phosphine oxidation. website-files.comnih.gov |
| CuAAC | Azide, Terminal Alkyne | Copper(I) | Highly efficient, forms stable triazole; "Click chemistry". precisepeg.comwebsite-files.com | Limited by copper toxicity. website-files.com |
| SPAAC | Azide, Strained Alkyne (e.g., DBCO, BCN) | Ring Strain | Copper-free, fast kinetics, highly biocompatible. nih.govmedchemexpress.com | Excellent; widely used for in vivo applications. nih.gov |
| Tetrazine Ligation | Tetrazine, Strained Alkene/Alkyne | None | Extremely fast reaction rates. ru.nl | Excellent; offers orthogonality to azide-based reactions. nih.gov |
This table provides a comparative overview of major bioorthogonal reactions relevant to the azide functionality, highlighting their characteristics and applicability.
Novel Applications in Smart Materials and Targeted Molecular Delivery Platforms
The unique trifunctional structure of this compound and its derivatives makes them ideal components for engineering sophisticated, functional materials and advanced therapeutic platforms.
Targeted Molecular Delivery Platforms: A prominent application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . mybiosource.comfluoroprobe.com PROTACs are bifunctional molecules designed to hijack the cell's own protein disposal machinery. medchemexpress.commybiosource.com They consist of one ligand that binds to a target protein and another that binds to an E3 ubiquitin ligase, with the two joined by a linker. medchemexpress.com this compound is an ideal linker for this purpose; the PEG chain provides the necessary flexible spacing and enhances solubility, while the azide and thioester ends allow for the sequential, controlled attachment of the two different ligands. medchemexpress.commybiosource.com
Smart Materials: In materials science, Azido-PEG derivatives are being used to create functionalized "smart" materials. One key area is the development of highly stable gold nanoparticles (AuNPs) for diagnostic and sensing applications. rsc.org Researchers have synthesized (N)-heterocyclic carbene (NHC) ligands functionalized with an Azido-PEG chain. rsc.org These ligands bind strongly to the gold surface, creating exceptionally stable nanoparticles that resist aggregation in complex biological fluids. rsc.org The terminal azide group remains available on the nanoparticle surface, acting as a versatile handle for attaching targeting molecules, imaging agents, or therapeutic payloads through click chemistry. rsc.org
Furthermore, the principles of self-assembly are being exploited by using Azido-PEG derivatives to create block copolymers. nih.gov These polymers can spontaneously form nanostructures like micelles or vesicles in aqueous solutions, which can be used to encapsulate and protect drugs. nih.gov The azide functionality on the surface of these assemblies provides a route for attaching targeting ligands, enabling the creation of delivery vehicles that can be directed to specific cells or tissues. nih.gov
| Application Area | Platform | Role of this compound | Desired Outcome |
| Targeted Delivery | PROTACs | Acts as a flexible linker connecting a target-binding ligand and an E3 ligase-binding ligand. medchemexpress.commybiosource.com | Targeted degradation of a specific disease-causing protein. medchemexpress.com |
| Targeted Delivery | ADCs | Connects a cytotoxic drug to a targeting antibody, enhancing solubility and stability. adcreviews.com | Selective delivery of a drug payload to cancer cells. adcreviews.com |
| Smart Materials | Functionalized Gold Nanoparticles | Serves as a stabilizing ligand with a terminal azide for subsequent functionalization. rsc.org | Creation of a stable, versatile platform for diagnostics and sensing. rsc.org |
| Smart Materials | Self-Assembling Block Copolymers | Acts as a hydrophilic block and provides a reactive site for surface functionalization. nih.gov | Encapsulation and targeted delivery of therapeutic agents. nih.gov |
This table summarizes the emerging applications of this compound and its derivatives in advanced molecular platforms and materials.
Q & A
Q. How can mixed-methods approaches enhance the validation of this compound’s applications?
- Methodological Answer : Combine:
- Quantitative : Pharmacokinetic modeling (e.g., compartmental analysis).
- Qualitative : SEM/TEM imaging to assess conjugate stability in biological matrices.
- Triangulation : Cross-reference results with literature using systematic review tools (e.g., PRISMA guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
